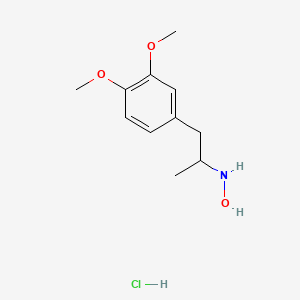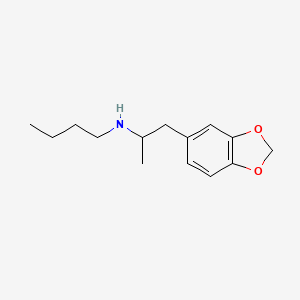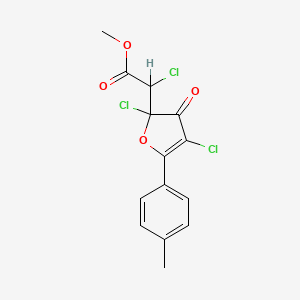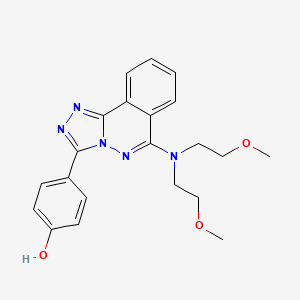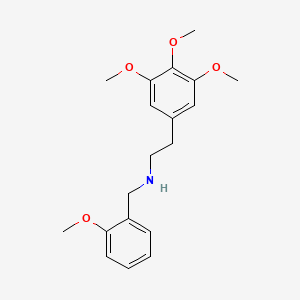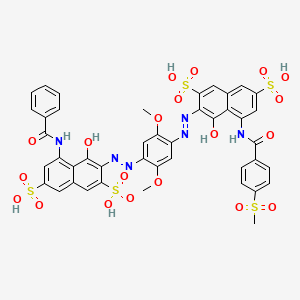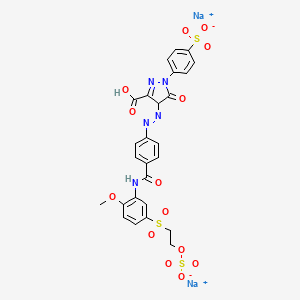
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is a complex organic compound with the molecular formula C16H34O5S. This compound is characterized by the presence of multiple ether and thioether groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- typically involves the reaction of specific alcohols and thiols under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thioether linkages .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler alcohols and thiols.
Substitution: The ether and thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and thiols .
Applications De Recherche Scientifique
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ether and thioether groups allow it to participate in a range of chemical reactions, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol, 4,7,10-: Another compound with multiple ether groups, but lacking the thioether group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A compound with similar ether linkages but containing nitrogen atoms instead of sulfur.
Uniqueness
4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- is unique due to its combination of ether and thioether groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and interactions .
Propriétés
Numéro CAS |
72187-31-6 |
|---|---|
Formule moléculaire |
C16H34O5S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C16H34O5S/c1-12(17)7-18-13(2)8-19-14(3)9-20-15(4)10-21-16(5)11-22-6/h12-17H,7-11H2,1-6H3/t12-,13-,14-,15-,16+/m0/s1 |
Clé InChI |
VXINBTWIRFESFQ-UVPYHEFZSA-N |
SMILES isomérique |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
SMILES canonique |
CC(COC(C)COC(C)COC(C)COC(C)CSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


